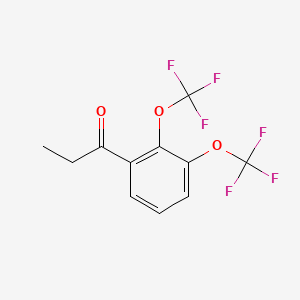
1-(2,3-Bis(trifluoromethoxy)phenyl)propan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2,3-Bis(trifluoromethoxy)phenyl)propan-1-one is an organic compound with the molecular formula C11H8F6O3 It is characterized by the presence of two trifluoromethoxy groups attached to a phenyl ring, which is further connected to a propanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Bis(trifluoromethoxy)phenyl)propan-1-one typically involves the introduction of trifluoromethoxy groups onto a phenyl ring followed by the formation of the propanone moiety. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions under optimized conditions to ensure high yield and purity. The reaction conditions, such as temperature, solvent, and catalyst concentration, are carefully controlled to achieve efficient production.
化学反应分析
Types of Reactions
1-(2,3-Bis(trifluoromethoxy)phenyl)propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The trifluoromethoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学研究应用
1-(2,3-Bis(trifluoromethoxy)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 1-(2,3-Bis(trifluoromethoxy)phenyl)propan-1-one involves its interaction with molecular targets, such as enzymes or receptors. The trifluoromethoxy groups can enhance the compound’s binding affinity to these targets, leading to specific biochemical effects. The exact pathways and molecular targets may vary depending on the application and context .
相似化合物的比较
Similar Compounds
1-(2,3-Bis(trifluoromethoxy)phenyl)propan-2-one: Similar structure but with a different position of the ketone group.
2-(Trifluoromethyl)propiophenone: Contains a trifluoromethyl group instead of trifluoromethoxy.
3,3’-Bis(trifluoromethoxy)-1,1’-biphenyl: Contains two phenyl rings connected by a single bond, each with a trifluoromethoxy group.
Uniqueness
1-(2,3-Bis(trifluoromethoxy)phenyl)propan-1-one is unique due to the presence of two trifluoromethoxy groups, which impart distinct chemical properties such as increased lipophilicity and metabolic stability. These properties make it valuable for various applications in research and industry.
属性
分子式 |
C11H8F6O3 |
|---|---|
分子量 |
302.17 g/mol |
IUPAC 名称 |
1-[2,3-bis(trifluoromethoxy)phenyl]propan-1-one |
InChI |
InChI=1S/C11H8F6O3/c1-2-7(18)6-4-3-5-8(19-10(12,13)14)9(6)20-11(15,16)17/h3-5H,2H2,1H3 |
InChI 键 |
UTCSDIFJMOTWEC-UHFFFAOYSA-N |
规范 SMILES |
CCC(=O)C1=C(C(=CC=C1)OC(F)(F)F)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


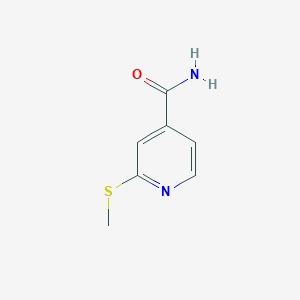
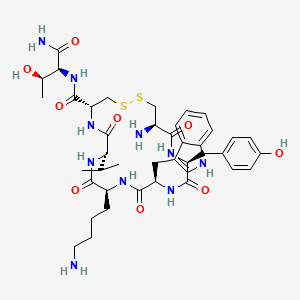
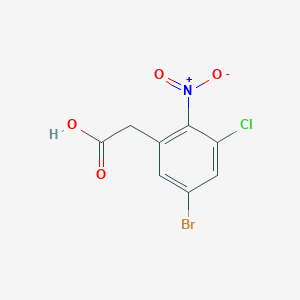

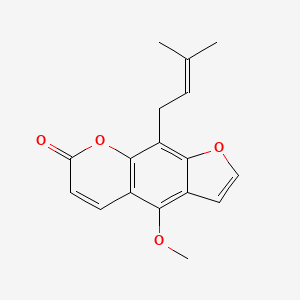
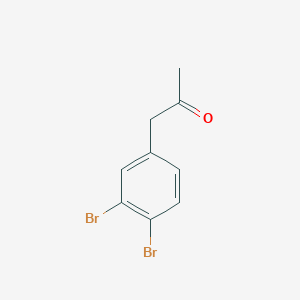
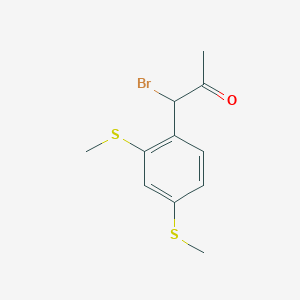
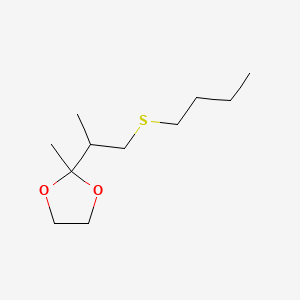

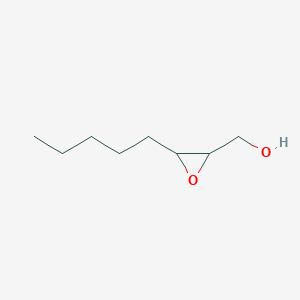
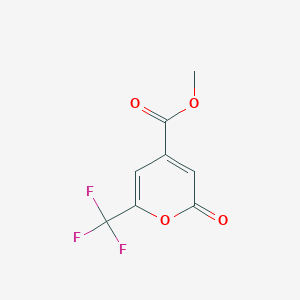
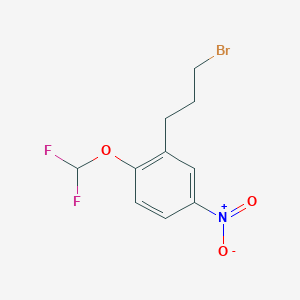
![1-azabicyclo[2.2.2]octan-3-yl 2-(1-hydroxycyclopentyl)-2-phenylacetate](/img/structure/B14074799.png)

